
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as MPTES and is known for its ability to inhibit the growth of cancer cells. In
Mecanismo De Acción
The exact mechanism of action of MPTES is not fully understood. However, it is believed that MPTES inhibits the growth of cancer cells by disrupting the microtubule network. This disruption leads to cell cycle arrest and ultimately cell death. MPTES has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
MPTES has been shown to have a number of biochemical and physiological effects. It has been found to be cytotoxic to cancer cells and can induce apoptosis. MPTES has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, MPTES has been shown to have anti-angiogenic properties, which means that it can inhibit the growth of new blood vessels that are necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPTES in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and identifying potential targets for cancer therapy. Additionally, MPTES has been shown to have low toxicity in normal cells, which makes it a safe compound to use in lab experiments.
One of the limitations of using MPTES in lab experiments is its limited solubility in water. This can make it difficult to administer MPTES to cells in vitro. Additionally, MPTES has not been extensively studied in vivo, which means that its potential side effects and toxicity in living organisms are not fully understood.
Direcciones Futuras
There are several future directions for research on MPTES. One area of research is the development of more efficient synthesis methods for MPTES. Another area of research is the study of MPTES in vivo to better understand its potential side effects and toxicity. Additionally, MPTES could be further studied for its potential use in combination with other cancer therapies to improve treatment outcomes. Finally, MPTES could be studied for its potential use in the treatment of other diseases that involve inflammation and angiogenesis.
Métodos De Síntesis
MPTES can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of 4-methylpiperazine with 2-bromoethyl thiophene-3-carboxylate to form N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-3-carboxamide. This compound is then reacted with chlorosulfonic acid to form the final product, N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide.
Aplicaciones Científicas De Investigación
MPTES has been extensively studied for its potential applications in medical research. It has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. MPTES has also been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis. Additionally, MPTES has been studied for its potential use as a diagnostic tool for certain types of cancer.
Propiedades
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S3/c1-17-5-7-18(8-6-17)14(13-4-10-21-12-13)11-16-23(19,20)15-3-2-9-22-15/h2-4,9-10,12,14,16H,5-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGRKDINPGRAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2454112.png)
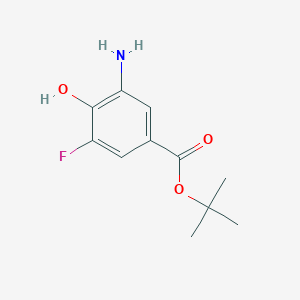
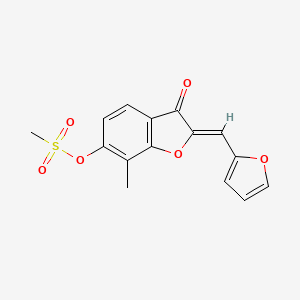
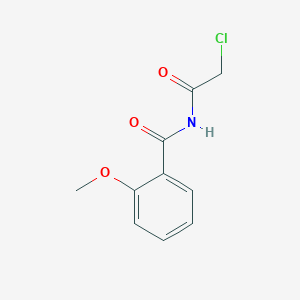
![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2454117.png)
![4-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}-N-cyclopentylbenzamide](/img/structure/B2454120.png)
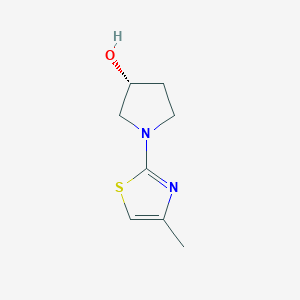
![3-Aminopyrido[1,2-a]pyrimidin-4-one;dihydrobromide](/img/structure/B2454123.png)

![1-[4-[4-(6-Chloropyrazin-2-yl)oxypiperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2454129.png)
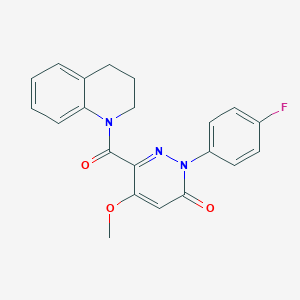

![5-[(2-fluorophenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2454134.png)